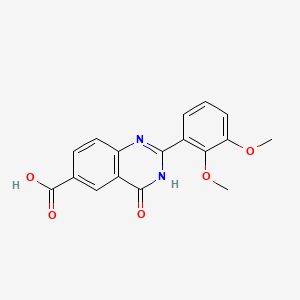

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo-

Description

"6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo-" is a quinazoline derivative characterized by a bicyclic aromatic core (quinazoline) substituted with a carboxylic acid group at position 6, a 2,3-dimethoxyphenyl moiety at position 2, and a ketone group at position 2. The compound’s synthesis typically involves coupling reactions between substituted phenyl halides and quinazoline precursors under controlled conditions, as exemplified by methods for analogous fluoroquinolones and sulfonamide derivatives .

Properties

CAS No. |

68274-49-7 |

|---|---|

Molecular Formula |

C17H14N2O5 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-4-oxo-3H-quinazoline-6-carboxylic acid |

InChI |

InChI=1S/C17H14N2O5/c1-23-13-5-3-4-10(14(13)24-2)15-18-12-7-6-9(17(21)22)8-11(12)16(20)19-15/h3-8H,1-2H3,(H,21,22)(H,18,19,20) |

InChI Key |

KVAHIUQNAMUQKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid Catalysis

Panja and Saha employed the ionic liquid Bmim[FeCl₄] to catalyze solvent-free, three-component reactions, achieving yields up to 97%. This method minimizes waste and enhances recyclability, making it ideal for large-scale production.

Transition Metal Catalysis

Cobalt- and rhodium-catalyzed annulations enable the formation of quinazoline cores with high atom efficiency. Wang et al. reported a cyclopentadienylcobalt dicarbonyl-catalyzed [4 + 2] cycloaddition that constructs polysubstituted quinazolines in 48–99% yields.

Microwave and Solvent-Free Techniques

Microwave irradiation reduces reaction times from hours to minutes. Sarma and Prajapati achieved 91% yields in 10 minutes using this approach.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo-" can be contextualized against related compounds, as outlined below:

Structural Analogues

Key Differences and Implications

Core Structure: Quinazoline vs. Fluoroquinolones (e.g., lomefloxacin) feature a fluorine atom at position 6, which increases lipophilicity and bioavailability, a feature absent in the target compound .

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which may enhance selectivity for tyrosine kinases or topoisomerases compared to simpler substituents (e.g., furan in ). Carboxylic Acid Position: Position 6 (target compound) vs.

Hydroxy-substituted analogs (e.g., ) demonstrate metal chelation, useful in antiviral applications but may reduce metabolic stability compared to methoxy groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 6-quinazolinecarboxylic acid derivatives?

- Methodology :

-

Multi-step synthesis : Start with quinoline or quinazoline precursors. For example, cyclization of substituted aniline derivatives with carbonyl-containing reagents (e.g., ethyl oxaloacetate) under acidic or basic conditions .

-

Substituent introduction : The 2,3-dimethoxyphenyl group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimize reaction conditions (temperature: 80–120°C; solvent: DMF or THF) to improve yield .

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the pure compound .

Q. How should researchers handle and store 6-quinazolinecarboxylic acid derivatives to ensure stability?

- Handling :

- Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Prevent electrostatic discharge by grounding equipment .

- Storage :

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C.

- Keep in a dry, ventilated environment to prevent hydrolysis of the 4-oxo group .

Q. What spectroscopic techniques are critical for structural characterization?

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy (–OCH₃) vibrations (~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Confirm aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- ¹³C NMR : Detect the carboxylic acid carbon (δ ~170 ppm) and quinazoline ring carbons .

Advanced Research Questions

Q. How do substituents (e.g., 2,3-dimethoxyphenyl) influence bioactivity in quinazolinecarboxylic acid derivatives?

- Structure-Activity Relationship (SAR) :

- Methoxy groups : Enhance lipophilicity and membrane permeability, improving antibacterial potency. The 2,3-dimethoxy configuration may sterically hinder target binding in some bacterial strains .

- 4-Oxo group : Critical for chelating metal ions (e.g., Mg²⁺) in bacterial DNA gyrase inhibition .

- Experimental Validation :

- Compare MIC values against E. coli and S. aureus for derivatives with varying substituents .

- Use molecular docking to assess binding affinity to DNA gyrase (PDB ID: 1KZN) .

Q. What computational methods model the electronic properties of 6-quinazolinecarboxylic acid derivatives?

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d’) basis sets. Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient quinazoline core) .

- Simulate IR spectra and compare with experimental data to validate tautomeric forms .

- Molecular Dynamics (MD) :

- Simulate interactions with lipid bilayers to assess permeability. Use GROMACS with CHARMM36 force field .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in antibacterial activity may arise from:

- Strain variability : Test against standardized ATCC strains .

- Assay conditions : Standardize broth microdilution (CLSI guidelines) and control pH (7.2–7.4) .

- Statistical Analysis :

- Perform dose-response curves (IC₅₀) with triplicate replicates. Use ANOVA to assess significance .

- Mechanistic Studies :

- Quantify DNA gyrase inhibition via supercoiling assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.